molecular formula C10H8F3NO2 B2868910 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 1360966-46-6

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2868910
CAS No.: 1360966-46-6
M. Wt: 231.174
InChI Key: DHBWUJBSDNVHTQ-BDAKNGLRSA-N
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Description

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is a chiral small molecule with significant potential in medicinal chemistry and neuroscience research. This compound features a nitro-aromatic group and a trifluoromethyl-decorated cyclopropane ring, a combination found in promising scaffolds for inhibiting protein aggregation. Specifically, structural analogs bearing the nitro- and trifluoromethyl-phenyl fragments have been identified as inhibitors of alpha-Synuclein (α-Syn) fibril aggregation, a key pathological process in Parkinson's disease and other synucleinopathies . The (1S,2S) stereochemistry of the cyclopropyl group is critical for its specific interaction with biological targets, potentially enhancing binding affinity and selectivity. With a molecular formula of C 10 H 8 F 3 NO 2 and a molecular weight of 231.17 g/mol , this compound serves as a valuable building block in organic synthesis and a pharmacophore for developing novel neuroprotective agents. Its mechanism of action is believed to involve intercalation into the β-sheet structure of amyloid fibrils, disrupting their formation and stability through profitable hydrophobic interactions and hydrogen bonding within the NAC domain of α-Syn . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWUJBSDNVHTQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques such as continuous flow nitration to ensure higher yields and purity.

Chemical Reactions Analysis

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Oxidation: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Key Observations:

Fluorinated Moieties : The trifluoromethyl group improves metabolic stability and lipophilicity, a feature shared with other patented agrochemicals in .

Stereochemical Impact : The (1S,2S)-cyclopropane configuration may confer enantioselective bioactivity, similar to stereospecific pyrrolidine derivatives in .

Stability and Reactivity

  • Thermal Stability : Cyclopropane rings are inherently strained, but the trifluoromethyl group may stabilize the molecule through steric and electronic effects, as seen in related imidazo-pyridine compounds .
  • Metabolic Resistance : The compound’s trifluoromethyl group likely enhances resistance to oxidative degradation, a trait critical for persistent agrochemicals .

Research Findings and Implications

  • Agrochemical Potential: Analogs in with trifluoromethyl and heterocyclic motifs demonstrate broad-spectrum insecticidal activity, suggesting the target compound may act as a precursor for similar bioactive molecules .
  • Toxicity Profile : Unlike chlorinated benzene derivatives (which show universally increased toxicity ), the nitro and trifluoromethyl groups may balance efficacy and safety, a hypothesis supported by the commercial success of structurally related pesticides .

Biological Activity

Overview

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene, with the molecular formula C10_{10}H8_8F3_3NO2_2 and a molecular weight of 231.17 g/mol, is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological properties. The compound contains both a nitro group and a trifluoromethylcyclopropyl moiety, which influence its chemical reactivity and biological interactions.

The synthesis of this compound typically involves the nitration of 3-[1-(trifluoromethyl)cyclopropyl]benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process allows for selective introduction of the nitro group onto the benzene ring, which is crucial for its subsequent biological activity.

The biological activity of this compound is largely attributed to its structural characteristics:

  • Nitro Group : This functional group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with various biological targets.
  • Trifluoromethyl Group : The presence of this group enhances the electronic properties of the compound, influencing its interactions with proteins and enzymes within biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing nitro groups often possess antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, related nitro compounds have demonstrated significant antibacterial and antifungal activities.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives with similar structural features have shown IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Study 1: Anticancer Potential

A recent study explored the effects of nitro-substituted compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects. For example, an analog demonstrated an IC50_{50} value of approximately 5 µM against the HCT116 colorectal cancer cell line, suggesting that further investigation into this compound's derivatives could yield promising anticancer agents .

CompoundCell LineIC50_{50} (µM)
Analog AHCT1165
Analog BHL608
Analog CSNU167

Case Study 2: Enzyme Inhibition

Another study investigated enzyme inhibition by nitro-containing compounds. It was found that certain derivatives inhibited key kinases involved in cancer progression. While specific data on this compound was not available, its structural similarity to effective inhibitors suggests it may exhibit comparable activity against targets such as EGFR and BRAF .

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